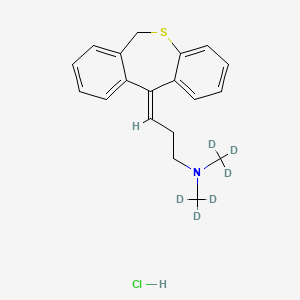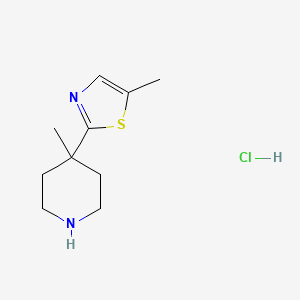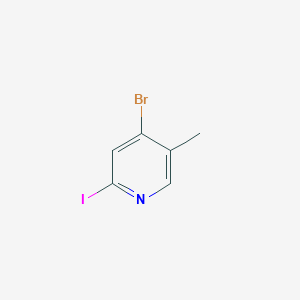![molecular formula C19H15N3O B12302988 3-(1H-Indol-4-yl)-5-[(pyridin-3-yl)amino]phenol CAS No. 915410-98-9](/img/structure/B12302988.png)
3-(1H-Indol-4-yl)-5-[(pyridin-3-yl)amino]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Indol-4-il)-5-[(piridin-3-il)amino]fenol es un compuesto orgánico complejo que presenta tanto fragmentos de indol como de piridina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(1H-Indol-4-il)-5-[(piridin-3-il)amino]fenol típicamente involucra reacciones orgánicas de varios pasos. Un enfoque común es el acoplamiento de un derivado de indol con un derivado de piridina bajo condiciones de reacción específicas. El proceso puede incluir:
Formación del derivado de indol: Esto se puede lograr a través de la síntesis de indol de Fischer, donde la fenilhidrazina reacciona con una cetona o un aldehído en presencia de un catalizador ácido.
Reacción de acoplamiento: El derivado de indol luego se acopla con un derivado de piridina utilizando una reacción de acoplamiento cruzado catalizada por paladio, como el acoplamiento de Suzuki-Miyaura.
Funcionalización final:
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, cribado de alto rendimiento para condiciones de reacción óptimas y el uso de catalizadores robustos para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(1H-Indol-4-il)-5-[(piridin-3-il)amino]fenol puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de derivados de quinona.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, lo que da como resultado la formación de derivados reducidos.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en el compuesto, lo que aumenta su diversidad química.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Reactivos halogenados en presencia de una base como hidróxido de sodio.
Principales productos
Los principales productos formados a partir de estas reacciones incluyen varios derivados sustituidos de indol y piridina, que se pueden utilizar posteriormente en diferentes aplicaciones.
Aplicaciones Científicas De Investigación
Química
En química, 3-(1H-Indol-4-il)-5-[(piridin-3-il)amino]fenol se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevos mecanismos de reacción y el desarrollo de nuevas metodologías sintéticas.
Biología
En investigación biológica, este compuesto se estudia por su potencial como molécula bioactiva. Ha mostrado promesas en la unión a proteínas y enzimas específicas, lo que lo convierte en un candidato para el desarrollo de fármacos y estudios bioquímicos.
Medicina
En química medicinal, se investiga 3-(1H-Indol-4-il)-5-[(piridin-3-il)amino]fenol por sus posibles propiedades terapéuticas. Se ha explorado como un compuesto principal para el desarrollo de nuevos fármacos dirigidos a diversas enfermedades, que incluyen el cáncer y los trastornos neurológicos.
Industria
En el sector industrial, este compuesto se utiliza en el desarrollo de nuevos materiales y catalizadores. Sus propiedades únicas lo hacen adecuado para aplicaciones en ciencia de polímeros, nanotecnología y catálisis.
Mecanismo De Acción
El mecanismo de acción de 3-(1H-Indol-4-il)-5-[(piridin-3-il)amino]fenol involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a proteínas y enzimas, modulando su actividad. Esta interacción puede conducir a la activación o inhibición de vías bioquímicas específicas, lo que resulta en diversos efectos biológicos.
Objetivos moleculares y vías
Proteínas: El compuesto puede unirse a proteínas receptoras, alterando su conformación y actividad.
Enzimas: Puede inhibir o activar enzimas involucradas en vías metabólicas críticas.
Vías: La modulación de las vías de señalización, como la vía MAPK / ERK, puede conducir a cambios en la proliferación, diferenciación y apoptosis celular.
Comparación Con Compuestos Similares
Compuestos similares
- 3-(1H-Indol-3-il)-5-[(piridin-2-il)amino]fenol
- 3-(1H-Indol-5-il)-5-[(piridin-4-il)amino]fenol
- 3-(1H-Indol-4-il)-5-[(piridin-2-il)amino]fenol
Unicidad
3-(1H-Indol-4-il)-5-[(piridin-3-il)amino]fenol se destaca por su patrón de sustitución específico, que imparte propiedades químicas y biológicas únicas. Su capacidad de sufrir diversas reacciones químicas y su potencial como molécula bioactiva lo convierten en un compuesto valioso en la investigación científica.
Propiedades
Número CAS |
915410-98-9 |
|---|---|
Fórmula molecular |
C19H15N3O |
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
3-(1H-indol-4-yl)-5-(pyridin-3-ylamino)phenol |
InChI |
InChI=1S/C19H15N3O/c23-16-10-13(17-4-1-5-19-18(17)6-8-21-19)9-15(11-16)22-14-3-2-7-20-12-14/h1-12,21-23H |
Clave InChI |
OSDZVBKVJAPGEB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=CNC2=C1)C3=CC(=CC(=C3)O)NC4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Hydroxymethyl)-1-(3-methylbut-2-enyl)-3,7-dioxatricyclo[4.2.0.02,4]octan-8-one](/img/structure/B12302913.png)

![1-[1-Hydroxy-3-methyl-6,8-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalen-2-yl]ethanone](/img/structure/B12302932.png)

![4,6-Dimethyl-[1,3,5]triazin-2-ol](/img/structure/B12302946.png)

![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;2,3,4,5-tetrahydroxy-6-oxohexanoic acid](/img/structure/B12302959.png)
![Sulfuric acid, mono[(2S,5R)-2-(aminocarbonyl)-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] ester](/img/structure/B12302961.png)
![[8-[2-(3-Methylbutanoyloxy)propan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] 3-methylbutanoate](/img/structure/B12302962.png)




![5-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)pentanoic acid](/img/structure/B12302976.png)
